Methyl efavirenz

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

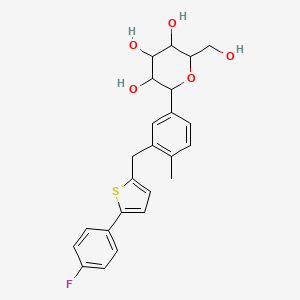

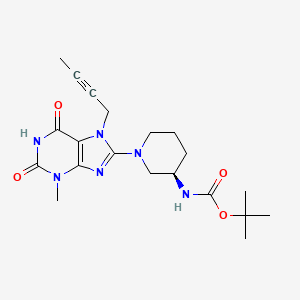

“rac Methyl Efavirenz” is a mixture of diastereomers . It is related to Efavirenz, which is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV .

Molecular Structure Analysis

The molecular formula of “rac this compound” is C15H11ClF3NO2 . The structure of the compound, which substitutes a methyl group for the carbonyl oxygen in efavirenz, has been studied .Physical And Chemical Properties Analysis

The molecular weight of “rac this compound” is 329.70 . Other physical and chemical properties such as thermal stability have been studied .Scientific Research Applications

Synthesis and Production

- Efavirenz is a crucial medicine for HIV treatment but remains inaccessible to many. A novel process provides rac-Efavirenz with a 45% yield, involving a copper-catalyzed formation and intramolecular cyclization. This method offers the shortest synthesis of Efavirenz to date, potentially improving accessibility (Correia et al., 2015).

Pharmacogenetics

- Pharmacogenetic studies have found population differences in the metabolism of Efavirenz, linked to the CYP2B6 genotype. This influences Efavirenz plasma exposure, which can affect the drug's efficacy and the risk of central nervous system side effects (Haas et al., 2004).

Neurological Research

- Efavirenz's interaction with the central nervous system is a key research area, particularly its potential to induce neurotoxicity. Studies are exploring the mechanisms of Efavirenz-induced side effects, which range from mild (like dizziness) to severe (like psychosis) (Apostolova et al., 2015).

Comparative Studies with Other HIV Drugs

- Comparative studies with other HIV medications like Raltegravir have been conducted. These studies focus on efficacy, safety, and the occurrence of neuropsychiatric side effects. Such comparisons are crucial for determining the best treatment options for HIV patients (Lennox et al., 2010).

Clinical Pharmacology

- Research in clinical pharmacology aims to understand Efavirenz's pharmacokinetic profile and its effects on patients with HIV. This includes studying the relationship between drug exposure, efficacy, and side effects, which may inform dosage adjustments for individual patients (Csajka et al., 2003).

Mechanism of Action

Target of Action

Rac Methyl Efavirenz, also known as Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat HIV infection . Its primary target is the reverse transcriptase enzyme of the human immunodeficiency virus (HIV) type 1 . This enzyme is crucial for the virus as it transcribes viral RNA into DNA, allowing the virus to integrate into the host genome and replicate .

Mode of Action

Efavirenz works by inhibiting the activity of the reverse transcriptase enzyme . It binds to the active site of the enzyme, causing unique steric interactions that block the transcription of viral RNA into DNA . This prevents the virus from integrating into the host genome, thereby inhibiting its replication .

Biochemical Pathways

The antiviral activity of Efavirenz is dependent on its intracellular conversion to the active triphosphorylated form . This conversion varies depending on the cell type . Efavirenz also targets abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has been shown to be a promising anticancer agent for treating certain cancers .

Pharmacokinetics

Efavirenz is well absorbed orally and has a relatively long plasma half-life of up to 55 hours, permitting once-daily administration . It is metabolized primarily by cytochrome P450 (CYP) 2B6, with minor metabolism by CYP2A6 and CYP3A4/5, and direct N-glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . This extensive metabolism impacts the drug’s bioavailability and efficacy .

Result of Action

The inhibition of reverse transcriptase by Efavirenz prevents the replication of HIV, thereby reducing the viral load in the body . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer cell lines .

Action Environment

The action of Efavirenz can be influenced by various environmental factors. For instance, the rate of Efavirenz phosphorylation and thus its antiviral activity can vary depending on the cell type . Additionally, genetic polymorphisms in the enzymes involved in Efavirenz metabolism can affect the drug’s plasma concentrations and potentially its efficacy .

Safety and Hazards

properties

| { "Design of Synthesis Pathway": "The synthesis of rac Methyl Efavirenz can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl 4-chloroacetoacetate", "3,4-dihydro-2H-pyran", "4-cyanophenylboronic acid", "4-piperidone hydrochloride", "Sodium hydride", "Methyl iodide", "Palladium on carbon" ], "Reaction": [ "Step 1: Ethyl 4-chloroacetoacetate is reacted with 3,4-dihydro-2H-pyran in the presence of sodium hydride to form the corresponding pyranone intermediate.", "Step 2: The pyranone intermediate is then reacted with 4-cyanophenylboronic acid in the presence of palladium on carbon to form the corresponding aryl ketone intermediate.", "Step 3: The aryl ketone intermediate is then reacted with 4-piperidone hydrochloride in the presence of sodium hydride to form the final product, rac Methyl Efavirenz.", "Step 4: The final product is then purified and characterized using standard analytical techniques." ] } | |

CAS RN |

353270-76-5 |

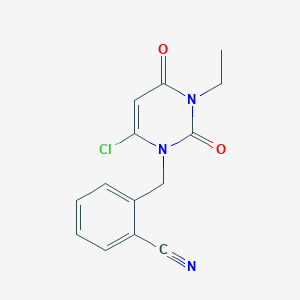

Molecular Formula |

C15H11ClF3NO2 |

Molecular Weight |

329.70 g/mol |

IUPAC Name |

(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1 |

InChI Key |

VTRDGEWILKMMRP-CTCYHXBNSA-N |

Isomeric SMILES |

CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Canonical SMILES |

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |

Appearance |

White Solid |

melting_point |

162-165°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; 6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.